molecular formula C18H20ClNO B2814639 (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol CAS No. 893766-57-9

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol

Cat. No. B2814639
CAS RN: 893766-57-9
M. Wt: 301.81
InChI Key: QSCDWDKFJVHXEF-UHFFFAOYSA-N
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Description

“(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol” is a chemical compound with the CAS number 893766-57-9 . It is used for research and development .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C13H12ClNO . This indicates that it contains 13 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .

Scientific Research Applications

Antimicrobial Activity

Research on derivatives and structural analogs of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol has shown promising antimicrobial activity. For instance, compounds synthesized from similar chlorophenyl structures have been evaluated against various bacterial and fungal strains, indicating moderate to good antimicrobial properties. Studies have focused on the synthesis of formazans, pyrazolines, oxazoles, and other heterocyclic compounds with structural resemblances, exhibiting antimicrobial activity against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Candida albicans. These findings suggest the potential of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol derivatives in developing new antimicrobial agents (Sah et al., 2014), (Wanjari, 2020), (Guna et al., 2015), (Patel & Shaikh, 2011).

Antioxidant and Antitumor Activities

Compounds related to (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol have been studied for their potential antioxidant and antitumor activities. Research indicates that certain synthesized compounds, especially those involving nitrogen heterocycles and complex structures, show promising results in combating oxidative stress and inhibiting tumor growth. These findings suggest a potential application of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol derivatives in cancer treatment and prevention of diseases related to oxidative stress (El-Moneim et al., 2011), (Apostol, 2021).

Anti-Inflammatory Activity

Derivatives of (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol have been synthesized and assessed for their anti-inflammatory properties. Studies suggest that these compounds can exhibit significant anti-inflammatory effects, comparable to standard drugs like ibuprofen, indicating their potential application in treating inflammation-related conditions (Kumar et al., 2008).

Catalytic and Synthetic Applications

Research on (2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol and its structural analogs highlights their utility in catalytic processes and synthesis of complex organic compounds. Studies have explored the use of these compounds in the synthesis of heterocycles, catalytic oxidation of alcohols, and racemization of secondary alcohols at ambient temperature. These applications demonstrate the compound's versatility in organic synthesis and potential in industrial chemical processes (Alexandru et al., 2014), (Choi et al., 2004).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s likely that this information is part of ongoing research and development efforts .

Future Directions

The future directions for this compound are likely tied to research and development efforts. Given its use in research, it’s possible that it’s being studied for potential applications in various fields .

properties

IUPAC Name

(2-amino-5-chlorophenyl)-cyclopentyl-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO/c19-15-10-11-17(20)16(12-15)18(21,14-8-4-5-9-14)13-6-2-1-3-7-13/h1-3,6-7,10-12,14,21H,4-5,8-9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCDWDKFJVHXEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-chlorophenyl)(cyclopentyl)phenylmethanol

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